molecular formula C12H11N3O3S B2590308 {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 401637-64-7

{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2590308
CAS No.: 401637-64-7
M. Wt: 277.3
InChI Key: GTYUXBDXQSSYCR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” is C12H11N3O3S . The average mass is 277.299 Da and the monoisotopic mass is 277.052124 Da .

Scientific Research Applications

Synthetic Applications and Structural Properties

SYNTHESIS, SPECTROSCOPIC, AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES

This study focuses on the synthesis and characterization of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from the reaction of chloral with substituted anilines and thioglycolic acid. The research highlights the versatility of thiazolidinones in synthetic chemistry and their structural analysis through spectroscopy and computational methods (Issac & Tierney, 1996).

Microbial Catabolism of Similar Compounds

BACTERIAL CATABOLISM OF INDOLE-3-ACETIC ACID

Indole-3-acetic acid (IAA) is explored for its environmental presence and biological functions, notably as a plant growth hormone. The study delves into bacterial gene clusters (iac/iaa) responsible for IAA catabolism, offering insights into microbial interactions with plant hormones and potential biotechnological applications (Laird, Flores, & Leveau, 2020).

Pharmacological Evaluation of Thiazole Derivatives

POCl3 MEDIATED SYNTHESES, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF SOME NOVEL BENZOFUSED THIAZOLE DERIVATIVES

This research aimed at developing new antioxidant and anti-inflammatory agents using benzofused thiazole derivatives. The study demonstrates the synthesis and in vitro evaluation of these compounds, highlighting the potential therapeutic applications of thiazole derivatives in medicine (Raut et al., 2020).

Environmental and Industrial Applications

ORGANIC ACID VAPOURS AND THEIR EFFECT ON CORROSION OF COPPER: A REVIEW

This review discusses the impact of low molecular weight organic acids, including acetic acid, on the corrosion of copper, relevant for environmental and industrial considerations. It emphasizes the need for understanding corrosion mechanisms in the presence of organic acids to mitigate material degradation (Bastidas & La Iglesia, 2007).

Safety and Hazards

The safety and hazards associated with “{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” are not explicitly mentioned in the available resources . It is always recommended to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to local regulations .

Properties

IUPAC Name

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c16-10(17)6-9-7-19-12(14-9)15-11(18)13-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,17)(H2,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYUXBDXQSSYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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